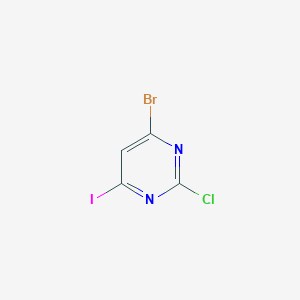

4-Bromo-2-chloro-6-iodopyrimidine

Description

4-Bromo-2-chloro-6-iodopyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as cytosine, thymine, and uracil. The presence of bromine, chlorine, and iodine atoms in the pyrimidine ring makes this compound a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula |

C4HBrClIN2 |

|---|---|

Molecular Weight |

319.32 g/mol |

IUPAC Name |

4-bromo-2-chloro-6-iodopyrimidine |

InChI |

InChI=1S/C4HBrClIN2/c5-2-1-3(7)9-4(6)8-2/h1H |

InChI Key |

XZAIBMLMZLSXBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(N=C1I)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-6-iodopyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the sequential halogenation of 2,4,6-trichloropyrimidine. The process involves the following steps:

Bromination: 2,4,6-Trichloropyrimidine is treated with bromine in the presence of a suitable catalyst to replace one of the chlorine atoms with a bromine atom, forming 4-Bromo-2,6-dichloropyrimidine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-6-iodopyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.

Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Cross-Coupling: Palladium catalysts, such as palladium acetate or palladium chloride, are used along with ligands like triphenylphosphine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with arylboronic acids can yield various substituted pyrimidine derivatives .

Scientific Research Applications

4-Bromo-2-chloro-6-iodopyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-iodopyrimidine depends on its specific application. In medicinal chemistry, the compound can interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity .

Comparison with Similar Compounds

Similar Compounds

5-Bromo-2-iodopyrimidine: Similar in structure but lacks the chlorine atom.

2-Bromo-4-chloro-5-ethoxypyrimidine: Contains bromine and chlorine atoms but has an ethoxy group instead of iodine.

Uniqueness

4-Bromo-2-chloro-6-iodopyrimidine is unique due to the presence of three different halogen atoms in the pyrimidine ring. This structural feature allows for diverse chemical reactivity and makes it a versatile intermediate in organic synthesis.

Biological Activity

4-Bromo-2-chloro-6-iodopyrimidine is a halogenated pyrimidine derivative that has garnered attention in medicinal chemistry due to its significant biological activity. This compound's unique structural features, including the presence of multiple halogens, enhance its reactivity and interaction with various biological targets, making it a valuable candidate for drug development and biochemical research.

The molecular formula of this compound is C_5H_2BrClI_N, and its synthesis typically involves multi-step reactions starting from simpler pyrimidine derivatives. Common methods include:

- Halogenation : Introduction of bromine, chlorine, and iodine atoms.

- Coupling Reactions : Utilizing palladium-catalyzed cross-coupling techniques to form the desired pyrimidine structure.

Industrial production often employs large-scale reactors optimized for high yield and purity, followed by purification techniques such as recrystallization or chromatography .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. For example, it has been identified as a potential inhibitor of CYP1A2, which plays a crucial role in drug metabolism .

- Nucleic Acid Interaction : Its halogen atoms facilitate strong binding interactions with nucleic acids, influencing their structure and function. This property is critical for understanding the compound's potential therapeutic effects .

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Antiviral Properties : Preliminary studies suggest its potential in developing antiviral agents.

- Anticancer Activity : It has shown promise in inhibiting cancer cell proliferation in vitro.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, although further studies are needed to confirm these effects.

Data Table: Biological Activities of this compound

| Biological Activity | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Potential CYP1A2 inhibitor affecting drug metabolism | |

| Antiviral Activity | Investigated for use in antiviral drug development | |

| Anticancer Activity | Inhibits cancer cell proliferation in vitro | |

| Anti-inflammatory Effects | Possible anti-inflammatory properties under investigation |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Enzyme Interaction : A study demonstrated that this compound could effectively inhibit CYP1A2 activity, suggesting its utility in modifying drug metabolism profiles in therapeutic contexts .

- Anticancer Research : In vitro assays indicated that this compound could reduce the viability of certain cancer cell lines, highlighting its potential as an anticancer agent .

- Biochemical Assays : The compound has been utilized as a probe in biochemical assays to understand molecular interactions within cellular pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.